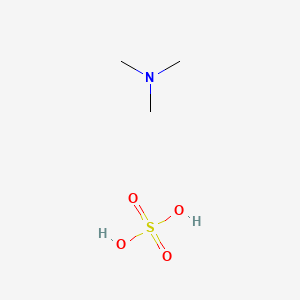

Methanamine, N,N-dimethyl-, sulfate

Description

Properties

CAS No. |

54272-30-9 |

|---|---|

Molecular Formula |

C3H11NO4S |

Molecular Weight |

157.19 g/mol |

IUPAC Name |

N,N-dimethylmethanamine;sulfuric acid |

InChI |

InChI=1S/C3H9N.H2O4S/c1-4(2)3;1-5(2,3)4/h1-3H3;(H2,1,2,3,4) |

InChI Key |

KIUAERUGDCOOSB-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C.OS(=O)(=O)O |

Related CAS |

57980-95-7 |

Origin of Product |

United States |

Preparation Methods

General Synthetic Route

The preparation of this compound typically involves the methylation of amines using dimethyl sulfate as the methylating agent. Dimethyl sulfate itself is prepared through a multi-step process involving sulfuric acid and methanol. The key steps in the preparation of dimethyl sulfate, which is a precursor to this compound, are as follows:

Step 1: Formation of Methyl Hydrogen Sulfate

Sulfuric acid reacts with methanol to form methyl hydrogen sulfate (monomethyl sulfate).Step 2: Etherification to Dimethyl Ether

Methyl hydrogen sulfate undergoes etherification with additional methanol to produce dimethyl ether (DME).Step 3: Esterification to Dimethyl Sulfate

Dimethyl ether is then esterified with sulfur trioxide to yield dimethyl sulfate.

This process can be summarized in the following flow:

| Step | Reaction | Product |

|---|---|---|

| 1 | Sulfuric acid + Methanol | Methyl hydrogen sulfate |

| 2 | Methyl hydrogen sulfate + Methanol (etherification) | Dimethyl ether (DME) |

| 3 | Dimethyl ether + Sulfur trioxide (esterification) | Dimethyl sulfate |

An improved industrial process replaces the traditional two-stage condensation with an alkaline purification step after etherification to neutralize acidic impurities, improving product quality and reducing corrosion in equipment. This alkaline treatment uses caustic soda (NaOH) solutions in concentrations ranging from 8% to 38% weight/weight, preferably 20%-23% w/w.

Alkaline Purification Step

The alkaline purification step is critical for removing residual acid from the dimethyl ether gas produced in the etherification step. The process involves:

- Passing the dimethyl ether gas through a caustic soda solution.

- Neutralizing acidic components to prevent corrosion.

- Recovering methanol and water by subsequent distillation.

This modification enhances the continuous industrial production by improving the purity of dimethyl sulfate and extending the lifespan of production units.

Reaction Kinetics and Mechanism

Detailed kinetic studies using proton nuclear magnetic resonance (NMR) have elucidated the formation and consumption pathways of monomethyl sulfate (MMS) and dimethyl sulfate (DMS) in the esterification process catalyzed by sulfuric acid in methanol.

- Formation of Monomethyl Sulfate (MMS): Sulfuric acid reacts with methanol to form MMS in near quantitative yield within 45 minutes at 65 °C.

- Formation of Dimethyl Sulfate (DMS): MMS undergoes reversible esterification with methanol to form DMS.

- Consumption of DMS: DMS reacts with methanol to regenerate MMS and produce dimethyl ether.

The rate constants for these reactions were experimentally determined, showing that MMS is relatively stable under process conditions, whereas DMS is more reactive and rapidly hydrolyzed, especially in the presence of water. The presence of water reduces the concentration of DMS, which is significant due to its toxicity.

| Reaction Step | Rate Constant (k) at 65 °C | Notes |

|---|---|---|

| Formation of MMS (k1) | 6.5 × 10⁻⁵ L/mol·s | Near quantitative conversion |

| Hydrolysis of MMS (k−1) | Measured over 45 hours | MMS can revert to sulfuric acid |

| Formation of DMS from MMS (k2) | Low forward reaction rate | DMS forms reversibly from MMS |

| Methanolysis of DMS (k3) | Measured at 35 °C | DMS converts to MMS + dimethyl ether |

| Hydrolysis of DMS (k−2) | Experimentally fitted | Hydrolyzed by water |

These kinetic parameters are crucial for optimizing industrial processes to minimize toxic impurities and maximize yield.

Alternative Synthetic Routes Involving Dimethyl Sulfate

Dimethyl sulfate is also used to prepare intermediates such as N,N-dimethylformamide dimethyl acetal, which involves the methylation of N,N-dimethylformamide with dimethyl sulfate. This reaction is typically conducted under controlled conditions to improve yield and reduce byproducts. Research has shown that using solid sodium methylate suspended in petroleum ether can achieve about 65% productivity, although reaction conditions can be severe (e.g., temperature control below 0 °C).

Summary of Research Findings

- The traditional preparation of dimethyl sulfate involves sulfuric acid and methanol with etherification and esterification steps.

- Industrial improvements include replacing two-stage condensation with alkaline purification to neutralize acidic gases, improving product quality and equipment durability.

- Proton NMR and kinetic modeling have provided detailed insights into the formation and fate of monomethyl sulfate and dimethyl sulfate, with rate constants quantified for key reaction steps.

- The presence of water in reaction mixtures helps reduce toxic dimethyl sulfate levels by promoting hydrolysis.

- Alternative synthetic methods using dimethyl sulfate for related compounds require careful control of reaction conditions to optimize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions: Trimethylamine sulfate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form trimethylamine N-oxide.

Reduction: It can be reduced to form trimethylamine.

Substitution: It can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Hydrogen gas in the presence of a catalyst.

Substitution: Alkyl halides or other electrophiles.

Major Products:

Oxidation: Trimethylamine N-oxide.

Reduction: Trimethylamine.

Substitution: Quaternary ammonium salts.

Scientific Research Applications

Methylation Reactions

Dimethyl sulfate is widely used in organic chemistry for methylation reactions. It effectively methylates amines, phenols, and other nucleophiles to produce various methylated products. This process is crucial in synthesizing pharmaceuticals and agrochemicals.

- Case Study: Methylation of Amines

A study demonstrated that dimethyl sulfate could methylate amines efficiently under mild conditions, producing N,N-dimethylated products with high yields. The reaction was optimized using dimethyl sulfoxide as a solvent and formic acid as a catalyst, showcasing the versatility of dimethyl sulfate in organic synthesis .

Production of Quaternary Ammonium Salts

Dimethyl sulfate is instrumental in synthesizing quaternary ammonium salts, which are essential surfactants and antimicrobial agents.

- Example Application

Quaternary ammonium compounds derived from dimethyl sulfate are used in personal care products, disinfectants, and fabric softeners. These compounds exhibit surface-active properties that enhance cleaning efficiency and antimicrobial activity .

Synthesis of Specialty Chemicals

Dimethyl sulfate plays a significant role in producing specialty chemicals such as dyes and fragrances through methylation processes.

- Research Insight

The compound's ability to methylate phenolic compounds has been utilized to synthesize various dyes. For instance, the methylation of phenols leads to ether formation, which serves as intermediates in dye manufacturing .

Toxicological Studies

Despite its utility, dimethyl sulfate poses significant health risks due to its genotoxic properties. Studies have shown that exposure can lead to severe respiratory issues and potential carcinogenic effects.

- Health Implications

Occupational exposure to dimethyl sulfate has been linked to respiratory diseases and chromosomal aberrations in workers. Case reports indicate increased cancer risks among individuals exposed over extended periods .

Summary of Key Findings

| Application | Description | Example Products |

|---|---|---|

| Methylation Reactions | Methylation of amines and phenols for pharmaceuticals | N,N-Dimethylated amines |

| Production of Quaternary Salts | Synthesis of surfactants and antimicrobial agents | Quaternary ammonium compounds |

| Specialty Chemicals | Manufacture of dyes and fragrances through methylation | Various commercial dyes |

| Toxicological Studies | Health risks associated with exposure; potential carcinogenic effects | Respiratory diseases |

Mechanism of Action

Trimethylamine sulfate exerts its effects primarily through its conversion to trimethylamine and subsequently to trimethylamine N-oxide by liver enzymes. This conversion involves the enzyme flavin-containing monooxygenase. Trimethylamine N-oxide has been implicated in various biological processes, including inflammation and atherosclerosis, by activating specific signaling pathways such as nuclear factor kappa B (NF-κB) and NOD-like receptor protein 3 (NLRP3) inflammasome .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

N,N-Dimethylmethanesulfonamide (C₃H₉NO₂S)

- Structure : Contains a sulfonamide group (SO₂N(CH₃)₂ ) instead of a sulfate ester.

- Properties : Molecular weight = 123.17 g/mol; soluble in organic solvents (e.g., chloroform) but less hydrophilic than dimethylamine sulfate due to the lack of ionic character .

- Applications: Used as a solvent or intermediate in specialty chemical synthesis.

Dimethylamine Hydrochloride (C₂H₈ClN)

- Structure : A hydrochloride salt of dimethylamine.

- Properties : Molecular weight = 93.55 g/mol; highly water-soluble but hygroscopic.

- Applications : Similar to dimethylamine sulfate in alkylation reactions, but the chloride ion may interfere in sulfate-sensitive processes .

Nitrosodimethylamine (NDMA, C₂H₆N₂O)

- Structure : A nitrosamine (N-N=O ) derivative of dimethylamine.

- Properties: Not a salt; carcinogenic and highly regulated due to toxicity.

- Applications : Contrasts sharply with dimethylamine sulfate, as NDMA is a hazardous byproduct rather than a reagent .

Solubility and Stability

- Key Insight: The sulfate group in dimethylamine sulfate increases polarity and water solubility compared to non-ionic analogs like sulfonamides.

Biological Activity

Methanamine, N,N-dimethyl-, sulfate, commonly known as dimethyl sulfate (DMS), is a colorless, oily liquid that acts primarily as a methylating agent in organic synthesis. Its biological activity is of significant interest due to its applications in pharmaceuticals and its potential health hazards. This article reviews the biological activity of DMS, focusing on its mechanisms of action, toxicological effects, and relevant case studies.

Dimethyl sulfate has the chemical formula and is classified as a monofunctional alkylating agent. It readily reacts with nucleophiles, particularly DNA bases, leading to the formation of various methylated products.

DMS primarily exerts its biological effects through alkylation of nucleic acids. The key mechanisms include:

- DNA Methylation : DMS methylates DNA at the N7 position of guanine and the N3 position of adenine, forming adducts such as N7-methylguanine and N3-methyladenine. These modifications can lead to mutations if not repaired properly .

- Mutagenicity : Studies have demonstrated that DMS induces chromosomal aberrations and sister chromatid exchanges in mammalian cells. It has been shown to cause somatic mutations in various model organisms, including Drosophila melanogaster and Tradescantia .

- Carcinogenic Potential : While DMS is classified as a weak carcinogen, it has been implicated in tumor formation in animal studies. For instance, it has induced local sarcomas and tumors of the nervous system in rats following different routes of exposure (inhalation, subcutaneous) and prenatal exposure .

Toxicological Profile

The toxicological effects of DMS are well-documented in both occupational exposure scenarios and experimental studies:

- Acute Toxicity : DMS exposure can result in severe respiratory distress, skin irritation, and central nervous system effects such as headache and nausea. A notable case involved a 50-year-old man who died from accidental poisoning after exposure to DMS .

- Chronic Effects : Long-term exposure has been associated with reproductive toxicity and potential developmental hazards. In animal studies, DMS has been shown to increase resorption rates in pregnant mice when administered shortly after mating .

- Occupational Risks : Workers exposed to DMS have reported systemic effects including albuminuria and hematuria, indicating kidney involvement. Additionally, neurotoxic symptoms have been documented among workers with prolonged exposure .

Case Studies

Several case studies highlight the risks associated with DMS exposure:

- Fatal Poisoning Incident : A retrospective study documented a fatal case of DMS poisoning in China, emphasizing the acute risks associated with improper handling of this chemical during transportation .

- Occupational Exposure Reports : Numerous reports indicate that individuals working in industries utilizing DMS have experienced significant health issues. For example, a study noted increased cancer incidence among workers exposed to low levels of DMS over extended periods .

Research Findings

Recent research continues to explore the biological activity of DMS:

- Genotoxic Effects : Studies indicate that DMS can induce DNA strand breaks and chromosomal damage through its alkylating properties. This genotoxicity is primarily attributed to the formation of mispairing adducts during DNA replication .

- Metabolic Pathways : Research into the metabolic pathways of DMS suggests that its toxicity may also stem from reactive metabolites formed during biotransformation processes in vivo .

Data Summary Table

| Study/Source | Key Findings | Implications |

|---|---|---|

| IARC Monographs | Induced tumors in rats; mutagenic effects observed | Raises concerns about carcinogenic potential |

| Case Study (China) | Fatal poisoning incident reported | Highlights acute risks associated with handling |

| Occupational Studies | Systemic effects noted among workers | Indicates need for strict safety protocols |

Q & A

Basic: What experimental methods are recommended to determine the molecular structure of methanamine, N,N-dimethyl-, sulfate?

Methodological Answer:

The molecular structure can be confirmed using spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS). Cross-referencing with databases like ChemSpider (ID: 140585) provides validated structural data, including InChI keys and molecular formulas. For example, the InChI key ZSXGLVDWWRXATF-UHFFFAOYSA-N (for related dimethylamine derivatives) can guide spectral assignments . Additionally, IR spectroscopy can identify sulfate group vibrations (S=O stretching at ~1200 cm⁻¹).

Basic: How do solvent properties influence the solubility of methanamine derivatives?

Methodological Answer:

Solubility in organic solvents depends on polarity and halogenation. Studies show that methanamine derivatives exhibit higher solubility in nitrogen-containing solvents (e.g., pyridine) compared to hydrocarbons due to stronger dipole interactions. For instance, Gerrard’s work (1983) demonstrated that introducing bromine into aromatic solvents (e.g., bromobenzene) increases solubility at 283 K, attributed to enhanced polarizability . Comparative solubility data in halogenated solvents (e.g., tetrachloromethane) can be interpolated from Wolff and Wfitz’s temperature-dependent measurements .

Basic: What synthetic routes are available for preparing N,N-dimethylamine derivatives?

Methodological Answer:

A common method involves reductive alkylation using formaldehyde and formic acid (Eschweiler-Clarke reaction). For example, Shulgin’s synthesis of N,N-dimethyl homologues used formaldehyde-formic acid to methylate primary amines, yielding hydrochloride salts with defined melting points (e.g., 168–169°C) . Reaction optimization requires pH control and stoichiometric excess of methylating agents to minimize byproducts.

Advanced: How can thermodynamic properties of methanamine derivatives be experimentally determined?

Methodological Answer:

Gas-phase thermochemistry data, such as enthalpy of formation (ΔfH°), entropy (ΔrS°), and free energy (ΔrG°), are measured using calorimetry or ion-clustering techniques. NIST data (e.g., ΔrS° = 114–134 J/mol·K for proton-bound clusters) provide benchmarks for computational validation. PHPMS (pulsed high-pressure mass spectrometry) and equilibrium constants derived from temperature-dependent studies are critical for validating theoretical models .

Advanced: What challenges arise in coupling reactions involving aryl sulfamates, and how can they be addressed?

Methodological Answer:

Oxidative addition barriers in Suzuki–Miyaura reactions with aryl sulfamates vary significantly. For phenyl-N,N-dimethyl sulfamate, DFT calculations reveal a high energy barrier (27.6 kcal/mol), necessitating elevated temperatures (80°C) for efficient coupling. Catalytic systems with dialkylbiarylphosphine ligands improve reaction yields by stabilizing transition states. Comparative studies with naphthyl sulfamates (room-temperature reactivity) highlight substrate-specific optimization .

Advanced: How can analytical methods resolve discrepancies in reported solubility data for methanamine derivatives?

Methodological Answer:

Contradictions in solubility measurements (e.g., ammonia in bromobenzene vs. benzene) require rigorous validation of experimental conditions (temperature, partial pressure). Gerrard’s methodology—using mole fraction solubility at fixed pressures (1 atm) and interpolating data across temperatures—provides a template. Discrepancies may arise from solvent purity or measurement techniques (e.g., gravimetric vs. spectroscopic), necessitating replication under controlled conditions .

Advanced: What safety protocols are critical for handling methanamine derivatives in laboratory settings?

Methodological Answer:

Trimethylamine (a related compound) is classified as flammable and toxic, requiring strict adherence to OSHA and CAMEO Chemical safety guidelines. Ventilated enclosures, PPE (nitrile gloves, respirators), and spill containment measures are mandatory. Regulatory thresholds (e.g., 10,000 pounds under CISA CFATS) dictate storage limits and emergency response plans .

Advanced: How do structural modifications (e.g., sulfation) affect the chromatographic behavior of methanamine derivatives?

Methodological Answer:

Sulfate groups increase polarity, altering retention times in reverse-phase HPLC. USP pharmacopeial methods for related compounds (e.g., ranitidine derivatives) recommend C18 columns with mobile phases containing ion-pairing agents (e.g., heptanesulfonic acid). Method validation includes spike-recovery tests and comparison with reference standards (e.g., USP 31 protocols) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.